N,N'-cyclohexane-1,2-diyldithiophene-2-sulfonamide
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Overview
Description
N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide is a complex organic compound with the molecular formula C14H18N2O4S4. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to two thiophene sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide typically involves the reaction of cyclohexane-1,2-diamine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N’-cyclohexane-1,2-diylidene-bis(4-methoxybenzoylhydrazide)
- N,N’-1,2-Cyclohexanediyldi(2-thiophenesulfonamide)
Uniqueness
N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide stands out due to its unique combination of a cyclohexane ring and thiophene sulfonamide groups. This structure imparts distinct chemical properties, making it more versatile in various applications compared to similar compounds .
Properties
Molecular Formula |
C14H18N2O4S4 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[2-(thiophen-2-ylsulfonylamino)cyclohexyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O4S4/c17-23(18,13-7-3-9-21-13)15-11-5-1-2-6-12(11)16-24(19,20)14-8-4-10-22-14/h3-4,7-12,15-16H,1-2,5-6H2 |
InChI Key |
JGUXBPYJTLTAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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